molecular formula C11H12ClNO3S B2491020 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034605-00-8

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2491020
CAS No.: 2034605-00-8
M. Wt: 273.73
InChI Key: GHKHWHPUEVNXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound featuring a unique structure that includes a sulfonyl group attached to a chlorophenyl ring, an oxa (oxygen-containing) bridge, and an azabicyclo (nitrogen-containing) framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Diels-Alder reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The chlorophenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms.

Scientific Research Applications

Chemistry: In organic synthesis, 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane serves as a building block for creating more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its bicyclic structure can interact with biological targets, making it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity. This allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the presence of both a sulfonyl group and a chlorophenyl ring, which provide additional reactivity and potential for functionalization compared to other bicyclic compounds. This makes it a versatile building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKHWHPUEVNXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.